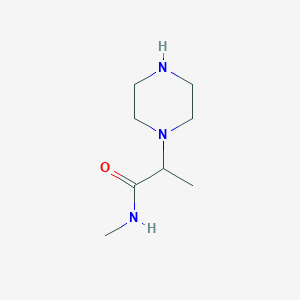

N-methyl-2-(piperazin-1-yl)propanamide

Description

Structure

3D Structure

Properties

CAS No. |

86906-74-3 |

|---|---|

Molecular Formula |

C8H17N3O |

Molecular Weight |

171.24 g/mol |

IUPAC Name |

N-methyl-2-piperazin-1-ylpropanamide |

InChI |

InChI=1S/C8H17N3O/c1-7(8(12)9-2)11-5-3-10-4-6-11/h7,10H,3-6H2,1-2H3,(H,9,12) |

InChI Key |

IMQHIINHJPWESW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)NC)N1CCNCC1 |

Origin of Product |

United States |

Synthetic Methodologies for N Methyl 2 Piperazin 1 Yl Propanamide and Its Analogs

Established Synthetic Routes to the Core Structure

The construction of the N-methyl-2-(piperazin-1-yl)propanamide scaffold can be achieved through several strategic approaches that involve the sequential formation of the amide bond and the incorporation and functionalization of the piperazine (B1678402) ring.

Amide Bond Formation Strategies (e.g., Coupling Reactions)

The formation of the amide bond is a crucial step in the synthesis of this compound. This is typically achieved by coupling a carboxylic acid derivative with an amine. In the context of this specific molecule, this would involve the reaction between 2-(piperazin-1-yl)propanoic acid or its activated form and methylamine.

Commonly used coupling reagents for amide bond formation include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and phosphonium or uronium salts such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP). These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine.

An alternative approach involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride. For instance, 2-(piperazin-1-yl)propanoic acid can be treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the corresponding acyl chloride. This intermediate then readily reacts with methylamine to yield the desired this compound. The choice of coupling agent and reaction conditions is often optimized to maximize yield and purity.

| Coupling Reagent | Activating Agent | Typical Solvent |

| EDC | HOBt | Dichloromethane (DCM) or Dimethylformamide (DMF) |

| PyBOP | DIPEA | Dimethylformamide (DMF) |

| SOCl₂ | - | Dichloromethane (DCM) or neat |

Piperazine Ring Incorporation and Functionalization

The piperazine moiety is a key structural feature and its incorporation is a central part of the synthesis. One common method for introducing the piperazine ring is through the nucleophilic substitution reaction between a suitable precursor and piperazine itself. For the synthesis of the target molecule, this could involve the reaction of a 2-halopropanamide derivative with piperazine. For example, N-methyl-2-bromopropanamide can be reacted with an excess of piperazine to yield this compound. The use of an excess of piperazine helps to minimize the formation of the disubstituted byproduct.

Alternatively, the piperazine ring can be constructed in a stepwise manner, although this is less common for simple derivatives. Functionalization of the piperazine ring, such as the introduction of substituents on the second nitrogen atom, is a common strategy for creating analogs. This is often achieved through N-alkylation or N-arylation reactions.

Alkylation Reactions at Nitrogen Centers

Alkylation at the nitrogen centers of the piperazine ring is a fundamental transformation in the synthesis of this compound and its analogs. The N-methyl group on the amide nitrogen is typically introduced via the amidation reaction with methylamine as described previously.

For the synthesis of analogs with substituents on the N4-position of the piperazine ring, N-alkylation is a versatile method. This can be achieved by reacting this compound with an appropriate alkyl halide in the presence of a base. The choice of base and solvent is crucial to control the selectivity of the alkylation.

Stereoselective Synthesis Approaches

The propanamide moiety of this compound contains a chiral center at the C2 position. The synthesis of enantiomerically pure forms of this compound requires stereoselective methods.

Chiral Auxiliary Methods

Chiral auxiliaries are enantiomerically pure compounds that can be temporarily attached to a substrate to direct a chemical reaction in a stereoselective manner. After the desired stereochemistry is established, the auxiliary can be removed.

In the context of synthesizing a specific enantiomer of this compound, a chiral auxiliary could be attached to the propanoic acid precursor. For instance, a chiral alcohol could be used to form a chiral ester. The subsequent alkylation of this ester with a piperazine equivalent would proceed with high diastereoselectivity due to the steric influence of the chiral auxiliary. Finally, removal of the auxiliary would yield the enantiomerically enriched 2-(piperazin-1-yl)propanoic acid, which can then be converted to the final product. Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully employed in the asymmetric synthesis of α-substituted carboxylic acids.

| Chiral Auxiliary | Type of Reaction | Stereochemical Control |

| Evans Oxazolidinones | Asymmetric alkylation | High diastereoselectivity |

| (S)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol | Asymmetric alkylation of esters | Moderate to high diastereoselectivity |

Asymmetric Synthesis Techniques

Asymmetric synthesis aims to create a chiral product from an achiral or racemic starting material using a chiral catalyst or reagent. This approach avoids the need for the attachment and removal of a chiral auxiliary.

One potential asymmetric route to this compound could involve the asymmetric hydrogenation of a suitable unsaturated precursor. For example, the asymmetric hydrogenation of an enamine derived from a β-keto ester and piperazine, followed by amidation, could provide the chiral product. Chiral transition metal catalysts, such as those based on rhodium or ruthenium with chiral phosphine ligands, are often employed for such transformations.

| Asymmetric Technique | Catalyst/Reagent | Key Transformation |

| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium complexes | Reduction of a C=C or C=N bond |

| Asymmetric Alkylation | Chiral Phase-Transfer Catalyst | Enantioselective C-N bond formation |

Enantiomeric Resolution Methodologies

The chiral center at the second position of the propanamide backbone in this compound necessitates methodologies for the separation of its enantiomers. A primary and widely utilized method for the resolution of such chiral amines is through the formation of diastereomeric salts using a chiral resolving agent. Chiral acids, such as derivatives of tartaric acid, are frequently employed for this purpose. nih.govnih.govlibretexts.org

The principle of this method lies in the reaction of the racemic this compound with an enantiomerically pure chiral acid. This reaction results in the formation of a mixture of two diastereomeric salts. Due to their different physical properties, such as solubility, these diastereomers can be separated by fractional crystallization. Once separated, the individual enantiomer of the desired amine can be recovered by treatment with a base to neutralize the chiral acid. Commonly used chiral acids for the resolution of racemic bases include (+)-tartaric acid, (-)-malic acid, and (-)-mandelic acid. libretexts.org

For instance, racemic N-methylamphetamine has been successfully resolved using O,O'-dibenzoyl-(2R,3R)-tartaric acid (DBTA) and O,O'-di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA). nih.gov This demonstrates the efficacy of tartaric acid derivatives in resolving chiral amines. The process involves partial diastereomeric salt formation followed by the extraction of the unreacted enantiomer. The efficiency of such resolutions is dependent on the molar ratio of the resolving agent to the racemic compound.

Another approach to enantiomeric separation is through chiral chromatography, where a chiral stationary phase is used to differentiate between the enantiomers. However, diastereomeric salt formation remains a common and cost-effective method for large-scale resolutions.

Advanced Synthetic Techniques and Reaction Conditions

The synthesis of this compound involves the formation of an amide bond between a piperazine derivative and a propanoyl derivative. The optimization of reaction conditions is crucial for achieving high yields and purity.

Solvent and Catalyst Optimization

The choice of solvent and catalyst plays a pivotal role in the amidation reaction. A variety of coupling reagents have been developed to facilitate the formation of the amide bond. These reagents activate the carboxylic acid group, making it more susceptible to nucleophilic attack by the amine. Common coupling reagents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as phosphonium and uronium salts like benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). iris-biotech.de

The efficiency of these coupling reagents can be enhanced by the addition of additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives can suppress side reactions and reduce racemization. The selection of the optimal coupling reagent and additive often depends on the specific substrates and desired reaction conditions.

Catalytic methods for amide bond formation are also gaining prominence as they offer a more atom-economical and environmentally friendly alternative to the use of stoichiometric coupling reagents. catalyticamidation.info Various catalysts, including those based on boron and iron, have been developed for the direct amidation of carboxylic acids with amines. nih.govmdpi.com For instance, iron(III) chloride has been shown to be an effective catalyst for the direct amidation of esters under solvent-free conditions. mdpi.com

The choice of solvent is also critical. Common solvents for amidation reactions include dichloromethane (DCM), dimethylformamide (DMF), and acetonitrile. The ideal solvent should be inert to the reaction conditions and provide good solubility for the reactants.

Reflux and Controlled Reaction Environment

Many amidation reactions require heating to proceed at a reasonable rate. Refluxing the reaction mixture provides a constant and controlled temperature, which is often the boiling point of the solvent. This ensures that the reaction proceeds to completion without the need for constant monitoring of the temperature.

To prevent unwanted side reactions, particularly with air-sensitive reagents or intermediates, it is often necessary to conduct the synthesis under a controlled, inert atmosphere. schlenklinesurvivalguide.com This is typically achieved using a Schlenk line, which allows for the evacuation of air from the reaction vessel and backfilling with an inert gas such as nitrogen or argon. schlenklinesurvivalguide.com This is particularly important when using organometallic reagents or other reactive species that can be degraded by oxygen or moisture. The use of an inert atmosphere also helps to prevent the formation of byproducts and ensures the purity of the final product.

Derivatization and Structural Modification Strategies

The core structure of this compound offers several sites for derivatization and structural modification, allowing for the synthesis of a wide range of analogs.

Substituent Variation on the Piperazine Moiety

The piperazine ring is a versatile scaffold that can be functionalized at both the N1 and N4 positions, as well as at the carbon atoms of the ring. While the majority of piperazine-containing drugs are substituted at the nitrogen atoms, recent advances have focused on the C-H functionalization of the piperazine ring to introduce greater structural diversity. mdpi.com

N-alkylation and N-arylation are common methods for modifying the piperazine nitrogen that is not part of the propanamide linkage. These reactions typically involve the reaction of the piperazine with an alkyl halide or an aryl halide in the presence of a base. Palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation are powerful methods for the N-arylation of piperazines. mdpi.com

Furthermore, the introduction of substituents on the carbon atoms of the piperazine ring can be achieved through various synthetic strategies. These include the use of functionalized starting materials for the construction of the piperazine ring or the direct C-H functionalization of a pre-formed piperazine ring. mdpi.comresearchgate.net

Modifications to the Propanamide Backbone

The propanamide backbone of this compound can also be modified to generate a variety of analogs. One approach is to vary the substituent at the 2-position of the propanoyl group. For example, instead of a methyl group, other alkyl or aryl groups can be introduced to explore the structure-activity relationship.

Another strategy involves altering the length of the alkyl chain. For instance, analogs with an acetamide or butanamide backbone could be synthesized by using the corresponding carboxylic acid derivatives in the amidation reaction.

Hybrid Molecule Design and Synthesis Methodologies

The design of hybrid molecules incorporating the this compound scaffold is a prominent strategy in drug discovery. mdpi.com This approach involves covalently linking this core structure with other pharmacologically active moieties to create a single molecule with potentially synergistic or novel biological activities. mdpi.com The piperazine ring is an ideal linker for creating such hybrids due to its chemical tractability and its presence in numerous bioactive compounds. researchgate.netlew.ro

Design Principles:

The core principle behind hybrid molecule design is the concept of molecular hybridization, where distinct pharmacophores are combined. mdpi.com The this compound fragment can be linked to other molecules through its secondary amine on the piperazine ring or by modifying the propanamide portion.

Synthetic Strategies for Hybrid Molecules:

Several synthetic strategies can be employed to generate these hybrid molecules, often utilizing the reactivity of the piperazine nitrogen.

Click Chemistry: A powerful and efficient method for creating hybrid molecules is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry." nih.gov For instance, the piperazine nitrogen of a derivative of this compound could be functionalized with an alkyne. This alkyne-tagged molecule can then be "clicked" onto another molecule bearing an azide group, forming a stable triazole linkage. nih.gov This methodology was successfully used to synthesize a series of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles. nih.gov

Amide Bond Formation: Standard amide coupling reactions are widely used to link the piperazine core to other carboxylic acid-containing molecules. For example, new carboxylic acid amides containing an N-methylpiperazine fragment were synthesized by reacting 1-methylpiperazine with various acid chlorides. researchgate.net

Mannich Reaction: The classical Mannich reaction provides a route to link the piperazine moiety to other heterocyclic systems. This was demonstrated in the synthesis of piperazine-linked bergenin heterocyclic hybrids. rsc.org

Nucleophilic Aromatic Substitution (SNAr): The piperazine nitrogen can act as a nucleophile to displace leaving groups on electron-deficient aromatic or heteroaromatic rings. This approach is a cornerstone for creating N-arylpiperazine derivatives and has been used in the synthesis of numerous approved drugs. mdpi.com

Examples of Hybrid Molecule Synthesis:

The following table summarizes various synthetic approaches for creating hybrid molecules based on the piperazine scaffold, which could be adapted for this compound.

| Hybrid Moiety | Synthetic Reaction Type | Key Reactants | Reference |

| Coumarin, Isatin, Salicyl, Furane, 1,2,4-triazol-3-thiol | Acylhydrazone formation, Cyclization | 2-[4-(4-Nitrophenyl)piperazin-1-yl]acetohydrazide, various aldehydes and isothiocyanates | lew.ro |

| 1,2,3-Triazole | Click Chemistry (CuAAC) | Piperazine with a propargyl group, organic azides | nih.gov |

| Oleanonic and Ursonic Acids | Amidation, Claisen-Schmidt Condensation | N-ethyl-piperazine, oleanonic/ursonic acid chlorides, various aldehydes | mdpi.com |

| Indole and 1,3,4-Oxadiazole | Nucleophilic Substitution | 5-(1H-indole-3-yl-methyl)-1,3,4-oxadiazole-2-thiol, 3-bromo-N-(substituted)propanamides | nih.gov |

Spectroscopic and Analytical Characterization of N Methyl 2 Piperazin 1 Yl Propanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of N-methyl-2-(piperazin-1-yl)propanamide, distinct signals corresponding to each unique proton environment are expected. The chemical shifts (δ) are influenced by the electronic environment of the protons.

The N-methyl group protons would likely appear as a doublet around δ 2.5-2.8 ppm, coupled to the amide proton. The methine proton (CH) of the propanamide moiety is expected to be a quartet in a similar region. The piperazine (B1678402) ring protons typically exhibit complex splitting patterns in the δ 2.3-3.0 ppm range. The amide proton (NH) would likely be observed as a broad singlet, with its chemical shift being solvent-dependent.

Interactive Data Table: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| N-CH₃ | 2.5 - 2.8 | Doublet |

| -CH- | 2.5 - 2.8 | Quartet |

| Piperazine-H | 2.3 - 3.0 | Multiplet |

| Amide-NH | Variable | Broad Singlet |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

The carbonyl carbon of the amide group is expected to have the most downfield chemical shift, typically in the range of δ 170-175 ppm. The carbons of the piperazine ring would likely appear in the δ 45-55 ppm region. The N-methyl carbon is anticipated to be observed around δ 25-30 ppm, and the methine carbon of the propanamide group would likely be in the δ 50-60 ppm range.

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (Amide) | 170 - 175 |

| Piperazine-C | 45 - 55 |

| -CH- | 50 - 60 |

| N-CH₃ | 25 - 30 |

Two-dimensional NMR techniques are instrumental in assigning the proton and carbon signals and elucidating the connectivity of the molecule.

COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between protons that are coupled to each other. For instance, it would show a cross-peak between the N-methyl protons and the amide proton, as well as between the methine proton and the adjacent methyl protons of the propanamide moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum provides information about protons that are close in space. This would be useful in confirming the stereochemistry and conformation of the molecule, for example, by showing correlations between the protons on the propanamide group and the piperazine ring.

HMQC (Heteronuclear Multiple Quantum Coherence): An HMQC (or the more modern HSQC) spectrum correlates directly bonded proton and carbon atoms. This would definitively link the proton signals to their corresponding carbon signals, confirming the assignments made from the 1D spectra. For example, the signal for the N-methyl protons would show a cross-peak with the N-methyl carbon signal.

Mass Spectrometry (MS)

Mass spectrometry is a technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

In EI-MS, the molecule is ionized by a high-energy electron beam, causing it to fragment in a characteristic manner. The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Prominent fragment ions would likely result from the cleavage of the amide bond and the fragmentation of the piperazine ring. Analysis of related N-methylpropanamide structures suggests that a significant peak would correspond to the loss of the methylamino group. nist.gov

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₈H₁₇N₃O), the calculated exact mass would be confirmed by HRMS, providing strong evidence for its chemical formula. Data for a closely related compound, N-(3-(3-(4-Chloro-3-methoxyphenyl)-4-(pyridin-4-yl)-1H-pyrazol-1-yl)phenyl)-3-(4-methyl-piperazin-1-yl)propanamide, shows the utility of HRMS in confirming the molecular formula of complex piperazine derivatives. acs.org

Hyphenated Techniques (e.g., LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique for the identification and quantification of compounds in complex mixtures. nih.gov For this compound, LC-MS/MS provides molecular weight confirmation and structural information through controlled fragmentation.

In a typical LC-MS/MS analysis, the compound is first separated from impurities using a liquid chromatography system, often employing a reversed-phase column. nih.gov The eluent is then introduced into the mass spectrometer. Using an electrospray ionization (ESI) source in positive ion mode, the molecule is expected to readily protonate due to the presence of the basic nitrogen atoms in the piperazine ring, forming the precursor ion [M+H]⁺. For this compound (molar mass of the free base: 171.24 g/mol ), this would correspond to an m/z of 172.14.

Subsequent fragmentation of this precursor ion in the collision cell (MS/MS) would yield characteristic product ions. The fragmentation pattern is predictable based on the molecule's structure. The piperazine ring is a common site for fragmentation in such derivatives. researchgate.net Key fragmentation pathways would likely involve the cleavage of the piperazine ring and the loss of the N-methyl amide group.

Table 1: Predicted LC-MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Proposed Neutral Loss |

| 172.14 | 113.11 | C2H5NO (N-methylacetamide) |

| 172.14 | 86.09 | C4H8N2 (Piperazine fragment) |

| 172.14 | 70.07 | C3H6N (Propylenimine fragment) |

| 172.14 | 56.06 | C3H6N (Aziridine fragment) |

These specific transitions (precursor ion → product ion) can be used in Multiple Reaction Monitoring (MRM) mode for highly selective and sensitive quantification of the analyte. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its secondary amide and piperazine functionalities. spcmc.ac.in

The key vibrational modes anticipated for this compound are:

N-H Stretching: As a secondary amide, a single N-H stretching vibration is expected. In dilute solutions, this "free" N-H stretch appears in the region of 3500-3400 cm⁻¹. In the solid state, hydrogen bonding causes this band to broaden and shift to a lower frequency, typically in the 3330-3060 cm⁻¹ range. spcmc.ac.in

C=O Stretching (Amide I band): This is one of the most intense and characteristic bands in the spectrum of an amide. For secondary amides, it typically appears in the range of 1680-1630 cm⁻¹. spectroscopyonline.com Its exact position can be influenced by hydrogen bonding.

N-H Bending (Amide II band): This band arises from a coupling of N-H in-plane bending and C-N stretching vibrations. In secondary amides, it is a strong band appearing between 1570-1515 cm⁻¹ in the solid state and 1550-1510 cm⁻¹ in dilute solution. spcmc.ac.in

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl, methylene, and methine groups will be observed in the 3000-2850 cm⁻¹ region.

C-N Stretching: The stretching vibrations of the C-N bonds within the piperazine ring and connecting to the propanamide moiety typically appear in the fingerprint region (1250-1020 cm⁻¹).

Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Secondary Amide | N-H Stretch | 3330 - 3060 (solid) | Medium |

| Carbonyl | C=O Stretch (Amide I) | 1680 - 1630 | Strong |

| Secondary Amide | N-H Bend (Amide II) | 1570 - 1515 (solid) | Strong |

| Aliphatic C-H | C-H Stretch | 3000 - 2850 | Medium-Strong |

| Amine/Amide | C-N Stretch | 1250 - 1020 | Medium-Weak |

X-ray Crystallography for Molecular Structure and Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique would provide precise data on bond lengths, bond angles, and torsion angles of this compound, confirming its molecular connectivity and conformational preferences in the solid state.

As this compound possesses a chiral center at the C2 position of the propanamide moiety, X-ray crystallography of a single enantiomer or a salt with a chiral counter-ion could be used to determine its absolute configuration (R or S). This is achieved through the analysis of anomalous dispersion effects.

To date, no public crystal structure data for this compound or its salts has been reported. If such data were available, it would reveal the conformation of the piperazine ring (typically a chair conformation) and the relative orientation of the substituents. researchgate.net

Chromatographic Purity and Enantiomeric Excess Assessment (e.g., Chiral High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of pharmaceutical compounds. For a chiral molecule like this compound, chiral HPLC is essential to separate and quantify the two enantiomers (R and S). This is critical as enantiomers can exhibit different pharmacological activities. unl.pt

The separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are commonly employed for the resolution of a wide range of chiral compounds, including piperazine derivatives. unl.ptjocpr.com The selection of the appropriate CSP and mobile phase is determined empirically to achieve optimal separation. acs.orgacs.org

A typical chiral HPLC method would involve:

Column: A column packed with a chiral stationary phase (e.g., Chiralpak® or Chiralcel®). unl.ptjocpr.com

Mobile Phase: A mixture of a non-polar solvent (like hexane (B92381) or heptane) and a polar modifier (like isopropanol (B130326) or ethanol). The exact ratio is optimized to achieve baseline separation of the enantiomers.

Detection: UV detection would be suitable, monitoring at a wavelength where the compound absorbs.

The result of a successful chiral separation is a chromatogram with two distinct peaks, one for each enantiomer. The area under each peak is proportional to the concentration of that enantiomer. From this, the enantiomeric excess (ee), a measure of the purity of one enantiomer with respect to the other, can be calculated.

Elemental Analysis

Elemental analysis is a fundamental technique that determines the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula. This serves as a basic check of purity and confirms the empirical formula.

The molecular formula for the free base form of this compound is C₈H₁₇N₃O. The dihydrochloride (B599025) salt has the formula C₈H₁₇N₃O·2HCl or C₈H₁₉Cl₂N₃O. sigmaaldrich.comchemscene.com

Table 3: Theoretical Elemental Composition

| Compound Form | Molecular Formula | % Carbon | % Hydrogen | % Nitrogen | % Oxygen | % Chlorine |

| Free Base | C₈H₁₇N₃O | 56.11 | 10.00 | 24.54 | 9.34 | - |

| Dihydrochloride Salt | C₈H₁₉Cl₂N₃O | 39.35 | 7.84 | 17.21 | 6.55 | 29.04 |

Experimental data for this compound is not publicly available, but a pure sample would be expected to yield elemental analysis results that are in close agreement (typically within ±0.4%) with the theoretical values. rsc.org

Computational and Theoretical Investigations of N Methyl 2 Piperazin 1 Yl Propanamide

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the electronic structure, reactivity, and molecular properties of N-methyl-2-(piperazin-1-yl)propanamide. These theoretical methods are instrumental in understanding the molecule's behavior at a subatomic level.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. For this compound, DFT calculations, often employing functionals like B3LYP or WB97XD with a suitable basis set such as 6-311++G(d,p), can elucidate its electronic structure and reactivity. jksus.org

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For piperazine (B1678402) derivatives, these calculations can reveal the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO).

The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, highlights the electrophilic and nucleophilic sites within the molecule. In this compound, the nitrogen atoms of the piperazine ring and the oxygen atom of the amide group are expected to be regions of high electron density (nucleophilic), while the hydrogen atoms attached to nitrogens and the carbonyl carbon are likely to be electrophilic centers.

Table 1: Calculated Electronic Properties of this compound (Exemplary Data)

| Parameter | Value (Hartree) | Value (eV) |

| HOMO Energy | -0.235 | -6.39 |

| LUMO Energy | -0.045 | -1.22 |

| HOMO-LUMO Gap | 0.190 | 5.17 |

Note: This data is illustrative and based on typical values for similar compounds.

Ab Initio Methods for Molecular Properties

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, can be employed to accurately calculate various molecular properties of this compound. Methods like Hartree-Fock (HF) and post-HF methods such as Møller-Plesset (MP2) perturbation theory can provide detailed information about the molecule's geometry, vibrational frequencies, and electronic energies.

These calculations can predict structural parameters like bond lengths, bond angles, and dihedral angles. For instance, the geometry of the piperazine ring, whether it adopts a chair, boat, or twist-boat conformation, can be determined with high accuracy.

Table 2: Predicted Structural Parameters of this compound (Exemplary Data)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-N (piperazine) | 1.46 | - |

| C-C (piperazine) | 1.53 | - |

| C=O (amide) | 1.24 | - |

| N-C (amide) | 1.35 | - |

| C-N-C (piperazine) | - | 110.5 |

| O=C-N (amide) | - | 123.0 |

Note: This data is illustrative and based on typical values for similar compounds.

Conformational Analysis and Energy Landscapes

The flexibility of the piperazine ring and the rotatable bonds in the propanamide side chain allow this compound to exist in multiple conformations. Conformational analysis is crucial for understanding its biological activity, as the molecule's shape plays a significant role in its interaction with biological targets.

Molecular Dynamics Simulations

MD simulations can reveal the stability of different conformations identified through conformational analysis and can highlight the important intramolecular and intermolecular interactions, such as hydrogen bonds, that stabilize the molecule's structure. For a compound like this compound, MD simulations can show how the piperazine ring fluctuates between different conformations and how the side chain moves in an aqueous environment.

Molecular Docking Studies of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.govnih.gov For this compound, docking studies can be used to hypothesize its binding mode within the active site of a specific receptor or enzyme.

The process involves placing the ligand in various positions and orientations within the protein's binding pocket and calculating a scoring function to estimate the binding affinity. These studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the target protein. For example, the nitrogen atoms of the piperazine ring and the amide group of this compound could act as hydrogen bond acceptors or donors, while the methyl and ethyl groups could engage in hydrophobic interactions.

Table 3: Exemplary Molecular Docking Results for this compound with a Hypothetical Target

| Parameter | Value |

| Binding Affinity (kcal/mol) | -7.8 |

| Interacting Residues | Tyr88, Phe264, Asp129 |

| Hydrogen Bonds | N-H...O=C (Asp129) |

| Hydrophobic Interactions | Piperazine ring with Phe264 |

Note: This data is illustrative and for a hypothetical protein target.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can be used to predict the spectroscopic properties of this compound, which can aid in its experimental characterization. For instance, NMR chemical shifts (¹H and ¹³C) can be calculated using DFT methods, often with good accuracy when compared to experimental data. nih.gov

The calculation of NMR parameters involves determining the magnetic shielding tensors for each nucleus in the molecule. These theoretical predictions can help in the assignment of complex NMR spectra and can provide confidence in the structural elucidation of the compound. Various online tools and software packages are available for predicting NMR spectra based on a given molecular structure. nmrdb.org

Structure Activity and Structure Mechanism Relationship Sar/smr Studies

Identification of Pharmacophore Models and Essential Binding Elements

Pharmacophore modeling for ligands incorporating the piperazine (B1678402) motif has revealed several key features essential for their interaction with various biological targets. For N-Aryl and N-Heteroaryl piperazine derivatives acting as α1A-adrenoceptor antagonists, a significant pharmacophore hypothesis includes a positive nitrogen center, a hydrogen bond donor, two hydrogen bond acceptors, and two hydrophobic groups nih.gov. In the context of the N-methyl-2-(piperazin-1-yl)propanamide scaffold, the basic nitrogen of the piperazine ring can serve as the positive ionizable center at physiological pH. The amide moiety provides both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), while the methyl group and the piperazine ring itself can contribute to hydrophobic interactions.

Similarly, pharmacophore models for sigma receptor (S1R) ligands, which often feature a piperazine core, highlight two hydrophobic pockets linked by a central basic group nih.gov. This suggests that the this compound scaffold can be elaborated with appropriate hydrophobic substituents to target such receptors. The piperazine ring can occupy a central position, with one hydrophobic group attached to the distal nitrogen and the N-methylpropanamide portion contributing to interactions within the other hydrophobic pocket.

Table 1: Key Pharmacophoric Features of the this compound Scaffold

| Feature | Structural Component | Potential Role in Binding |

| Positive Ionizable Center | Piperazine Nitrogen (protonated) | Ionic interactions with acidic residues in the target protein. |

| Hydrogen Bond Donor | Amide N-H | Formation of hydrogen bonds with acceptor groups on the target. |

| Hydrogen Bond Acceptor | Amide C=O | Formation of hydrogen bonds with donor groups on the target. |

| Hydrophobic Regions | Piperazine Ring, Methyl Group | Van der Waals and hydrophobic interactions with nonpolar pockets of the target. |

Elucidation of Key Structural Determinants for Target Selectivity

The substitution pattern on the piperazine ring is a critical determinant of target selectivity. Studies on dopamine D3 receptor ligands have shown that N-substitution on the piperazine can accommodate various heterocyclic rings, and the nature of the linker (e.g., amide vs. methylene) between the piperazine and the heterocyclic moiety influences affinity and selectivity nih.gov. For instance, an amide linker connected to an indole ring can maintain high affinity and selectivity for the D3 receptor nih.gov. This indicates that by modifying the substituent on the distal nitrogen of the this compound scaffold, it is possible to tune its selectivity for different receptors.

Influence of Stereochemistry on Molecular Recognition and Biological Activity

The this compound scaffold possesses a chiral center at the second carbon of the propanamide chain. The stereochemistry at this position can have a profound impact on the biological activity of the molecule. It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles due to the stereospecific nature of biological receptors researchgate.net.

Studies on chiral methyl-substituted aryl piperazinium compounds have demonstrated that stereoisomers can exhibit distinct selectivity for different receptor subtypes. For example, introducing a chiral methyl group at the C2 position of the piperazine ring of certain nicotinic acetylcholine receptor ligands rendered them selective for either α7 or α9α10 receptors depending on the stereochemistry nih.gov. The receptor's chiral environment, composed of chiral amino acids, allows for differential interactions with the enantiomers of a ligand nih.gov. This suggests that the (R)- and (S)-enantiomers of this compound and its derivatives are likely to display different biological activities and receptor binding affinities. The specific stereoisomer that provides the optimal fit with the target's binding site will likely exhibit higher potency.

Correlation between Substituent Patterns and Modulatory Efficacy

The efficacy of compounds based on the this compound scaffold can be significantly modulated by the nature and position of substituents. In a series of 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)propanamide derivatives, the substitution on the N-aryl group of the propanamide moiety had a marked effect on their urease inhibitory activity nih.gov. This highlights that modifications distal to the piperazine ring can also play a crucial role in determining the biological response.

Furthermore, in the context of dopamine D3 receptor ligands, the introduction of various substituted indole rings on the piperazine nitrogen led to a range of affinities and selectivities nih.gov. This demonstrates that systematic variation of substituents on the piperazine ring can be used to fine-tune the modulatory efficacy of the resulting compounds. The electronic and steric properties of the substituents can influence the binding mode and the conformational flexibility of the molecule, which in turn affects its interaction with the target and its subsequent biological effect.

Table 2: Hypothetical Substituent Effects on the this compound Scaffold

| Position of Substitution | Type of Substituent | Potential Impact on Efficacy |

| Piperazine N4 | Aromatic/Heterocyclic rings | Modulation of target affinity and selectivity. |

| Alkyl chains | Alteration of lipophilicity and pharmacokinetic properties. | |

| Propanamide N-methyl | Larger alkyl groups | Potential steric hindrance affecting binding. |

| Aromatic groups | Introduction of new interaction points (e.g., pi-stacking). | |

| Piperazine Ring | Methyl or other small groups | Introduction of chirality and conformational restriction. |

Design Principles for Multifunctional Ligands Based on the Scaffold

The this compound scaffold is well-suited for the design of multifunctional ligands, which are molecules designed to interact with multiple biological targets simultaneously nih.gov. The development of such multi-target drugs is a promising strategy for the treatment of complex diseases nih.gov. The modular nature of the scaffold, with distinct sites for modification (the piperazine N4-position and the propanamide moiety), allows for the incorporation of different pharmacophoric elements targeting various receptors or enzymes.

For example, a known pharmacophore for one target could be attached to the N4-position of the piperazine ring, while the N-methylpropanamide portion could be modified to interact with a second target. The design of such molecules requires careful consideration of the linker length and flexibility to ensure that both pharmacophores can adopt the appropriate conformations to bind to their respective targets. The principles of rational drug design can be applied to create novel multifunctional ligands based on this scaffold for a variety of therapeutic areas nih.gov. For instance, by combining a fragment known to have affinity for a G-protein coupled receptor with a moiety that inhibits a key enzyme, a dual-action ligand could be developed.

Future Research Directions and Unexplored Avenues for N Methyl 2 Piperazin 1 Yl Propanamide

Development of Novel Synthetic Methodologies for Enhanced Structural Diversity

The therapeutic efficacy of a compound is intrinsically linked to its chemical structure. While established methods for synthesizing piperazine (B1678402) derivatives exist, future research should focus on developing novel, efficient, and versatile synthetic strategies specifically tailored for N-methyl-2-(piperazin-1-yl)propanamide and its analogs.

Key areas for exploration include:

C-H Functionalization: Recent advances in C-H functionalization offer a powerful tool for directly modifying the carbon skeleton of the piperazine ring. nsf.gov Investigating photoredox catalysis and other modern techniques could lead to the creation of a diverse library of derivatives with substituents at previously inaccessible positions. This would enable a more thorough investigation of the structure-activity relationship (SAR). nsf.gov

Flow Chemistry: The use of continuous flow reactors can offer significant advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. nsf.gov Developing a flow-based synthesis for this compound could streamline the production of the core molecule and its derivatives, facilitating more extensive biological screening.

Combinatorial Synthesis: Employing combinatorial chemistry approaches, where building blocks are systematically varied, can rapidly generate a large number of structurally related compounds. nih.gov This strategy, combined with high-throughput screening, could accelerate the discovery of derivatives with optimized activity and properties. Classic methods to create N-alkyl piperazine analogs include nucleophilic substitution, reductive amination, and the reduction of carboxyamides. mdpi.com

| Synthetic Strategy | Potential Advantage | Relevant Research Area |

| C-H Functionalization | Access to novel structural analogs | Photoredox Catalysis, Metal-catalyzed reactions |

| Flow Chemistry | Improved scalability and safety | Process Chemistry, Green Chemistry |

| Combinatorial Synthesis | Rapid generation of diverse libraries | High-Throughput Screening, Medicinal Chemistry |

| One-Pot Synthesis | Increased efficiency, reduced waste | Catalysis, Green Chemistry nih.govgrafiati.com |

Application of Advanced Biophysical Techniques for Deeper Mechanistic Insights

A fundamental understanding of how this compound interacts with its biological targets is crucial for rational drug design and optimization. Advanced biophysical techniques can provide detailed, quantitative information about these interactions. nuvisan.comnih.govnih.gov

Future research should leverage a suite of these techniques to elucidate the compound's mechanism of action:

Surface Plasmon Resonance (SPR): SPR is a powerful, label-free technique for studying the kinetics (on- and off-rates) and affinity of compound-target binding in real-time. nuvisan.comnih.govmdpi.com It is particularly useful for fragment screening and hit validation. nuvisan.comdrugdiscoverychemistry.com

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile (enthalpy, entropy, and binding affinity) of the interaction. nih.govmdpi.com This information is invaluable for understanding the driving forces behind binding. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide atomic-level structural information about the compound-target complex in solution, revealing specific contact points and conformational changes upon binding. nuvisan.commdpi.com

X-ray Crystallography: Obtaining a high-resolution crystal structure of this compound bound to its target protein would offer a definitive, static picture of the binding mode, guiding future structural modifications. mdpi.com

Mass Spectrometry (MS): Affinity selection mass spectrometry (AS-MS) can be used in primary screening to identify hits by detecting the ligand bound to the target protein. nih.gov

| Biophysical Technique | Key Information Provided | Application in Drug Discovery |

| Surface Plasmon Resonance (SPR) | Binding kinetics (k_on, k_off), Affinity (K_D) | Hit validation, Fragment screening nuvisan.comnih.gov |

| Isothermal Titration Calorimetry (ITC) | Thermodynamics (ΔH, ΔS), Stoichiometry (n) | Lead optimization, Mechanistic studies nih.govmdpi.com |

| NMR Spectroscopy | 3D structure in solution, Binding site mapping | Structural biology, SAR by NMR nuvisan.commdpi.com |

| X-ray Crystallography | High-resolution 3D structure of complex | Structure-based drug design mdpi.com |

| Mass Spectrometry (MS) | Detection of protein-ligand complexes | Primary screening, Target identification nih.gov |

Exploration of New Biological Targets and Pathophysiological Roles

The piperazine moiety is present in drugs with a wide array of therapeutic uses, including anticancer, anti-inflammatory, antidepressant, and antiviral activities. researchgate.netmdpi.comwisdomlib.orgresearchgate.net This suggests that this compound could have therapeutic potential across various disease areas.

Future research should aim to identify and validate new biological targets for this compound:

Target-Based Screening: The compound and its derivatives should be screened against panels of known drug targets, such as kinases, G-protein coupled receptors (GPCRs), and proteases, which are frequently modulated by piperazine-containing drugs. researchgate.netacs.org

Phenotypic Screening: Unbiased phenotypic screens in relevant cell-based models of disease (e.g., cancer cell lines, neuronal cells) can uncover unexpected biological activities without a preconceived target. mdpi.com This approach could reveal novel therapeutic applications. For instance, piperazine derivatives have been investigated for their potential in treating Alzheimer's disease by targeting both amyloid-β and tau aggregation. nih.govnih.gov

Chemoproteomics: Advanced mass spectrometry-based chemoproteomic approaches can be used to identify the direct protein targets of this compound in a cellular context, providing crucial insights into its mechanism of action.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. nih.govafricansciencegroup.com Integrating these computational tools into the research pipeline for this compound is essential.

Key applications of AI and ML include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can be trained on data from synthesized derivatives to build predictive QSAR models. africansciencegroup.comresearchgate.net These models can then be used to virtually screen new, un-synthesized analogs and prioritize those with the highest predicted activity.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, using the this compound scaffold as a starting point. nih.gov This can help explore a much broader chemical space than is possible with traditional methods alone.

Predictive ADMET Modeling: AI models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives early in the discovery process. nih.gov This allows researchers to filter out compounds with unfavorable pharmacokinetic profiles, saving time and resources.

By systematically pursuing these future research directions, the scientific community can fully elucidate the therapeutic potential of this compound, paving the way for the development of novel and effective medicines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.